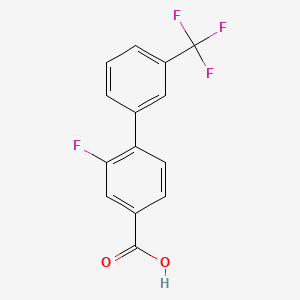

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid

Description

Chemical Identity and Nomenclature

This compound is definitively identified by its Chemical Abstracts Service registry number 1261750-12-2, establishing its unique chemical identity within the global chemical database system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid. Alternative nomenclature systems recognize this compound as 2-fluoro-3'-(trifluoromethyl)-4-biphenylcarboxylic acid or 2-fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid, reflecting different systematic naming approaches for biphenyl derivatives.

The molecular formula C₁₄H₈F₄O₂ accurately represents the compound's atomic composition, indicating the presence of fourteen carbon atoms, eight hydrogen atoms, four fluorine atoms, and two oxygen atoms. The molecular weight has been consistently determined as 284.21 grams per mole across multiple authoritative sources. The compound's InChI (International Chemical Identifier) key AFRVGHOVGXADHT-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous chemical identification in computational databases.

Additional registry numbers include the MDL Number MFCD18321761, which facilitates identification in chemical inventory systems. The compound's canonical SMILES (Simplified Molecular Input Line Entry System) notation C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F provides a linear representation of its molecular structure that enables computational processing and database searches.

Structural Classification and Relationship to Fluorinated Biphenyl Compounds

This compound belongs to the distinguished class of fluorinated biphenyl compounds, representing a sophisticated example of how strategic fluorine incorporation can enhance molecular properties. The compound's structural framework consists of two benzene rings connected through a direct carbon-carbon bond, forming the characteristic biphenyl skeleton that serves as the foundation for numerous pharmaceutically and industrially important molecules. The specific substitution pattern distinguishes this compound within the broader category of fluorinated biphenyls, with a fluorine atom positioned at the 3-position of one benzene ring and a trifluoromethyl group (-CF₃) located at the 3-position of the opposite ring.

The carboxylic acid functionality positioned at the 4-position of the fluorine-bearing ring establishes this compound as a member of the biphenyl carboxylic acid family, a class known for diverse biological activities and synthetic utility. Recent research has demonstrated that fluorinated biphenyl compounds exhibit enhanced stability and unique electronic properties compared to their non-fluorinated counterparts, making them valuable building blocks for advanced materials and pharmaceutical development. The presence of multiple fluorine substituents creates a distinctive electronic environment that influences the compound's reactivity patterns, solubility characteristics, and potential interactions with biological targets.

Comparative analysis with related fluorinated biphenyl systems reveals that the specific combination of mono-fluorine and trifluoromethyl substituents in this compound creates a unique balance of electronic and steric effects. This structural arrangement differentiates it from simpler fluorinated derivatives such as 2-fluorobiphenyl or 3-fluorobiphenyl, which contain only single fluorine substituents. The strategic placement of the trifluoromethyl group enhances the compound's lipophilicity while maintaining favorable electronic properties for potential pharmaceutical applications.

Historical Development and Significance in Fluorinated Chemistry

The development of this compound reflects the broader evolution of fluorinated chemistry, which has emerged as one of the most significant areas of modern organic synthesis over the past several decades. Fluorinated compounds have gained extraordinary importance in pharmaceutical development, with approximately 25% of marketed drugs containing at least one fluorine atom, demonstrating the strategic value of fluorine incorporation in medicinal chemistry. The historical significance of fluorinated biphenyl derivatives stems from their successful application in developing numerous therapeutic agents, including nonsteroidal anti-inflammatory drugs and other pharmaceutically active compounds.

The synthetic methodology for producing complex fluorinated biphenyl compounds has evolved substantially, with modern approaches utilizing sophisticated coupling reactions such as the Suzuki-Miyaura cross-coupling to achieve precise substitution patterns. Research conducted in 2023 demonstrated the successful synthesis of various difluorinated biphenyl compounds using palladium-catalyzed coupling reactions with excellent yields averaging 78%, establishing robust synthetic pathways for accessing these valuable chemical building blocks. These methodological advances have enabled the preparation of increasingly complex fluorinated biphenyl systems, including compounds like this compound.

The significance of this compound within fluorinated chemistry extends beyond its individual properties to represent broader trends in strategic fluorine incorporation. The presence of both mono-fluorine and trifluoromethyl substituents exemplifies the sophisticated approach modern chemists employ to fine-tune molecular properties. Historical studies have shown that strategic fluorine placement can dramatically alter a compound's metabolic stability, bioavailability, and binding affinity to biological targets, making fluorinated derivatives like this compound valuable tools for pharmaceutical optimization.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect the unique influence of its fluorinated substituents on molecular behavior and stability. The compound exhibits distinctive thermal properties, with various sources reporting melting point data that requires careful interpretation due to measurement variations and purity considerations. Storage recommendations consistently specify maintaining the compound at -4°C for short-term storage (1-2 weeks) and -20°C for extended storage periods (1-2 years), indicating moderate thermal stability requirements.

Table 1: Physical Properties of this compound

The compound's solubility characteristics reflect the influence of its fluorinated substituents on intermolecular interactions and polarity. The presence of multiple fluorine atoms creates a complex electronic environment that affects the compound's interaction with various solvents, though specific solubility data remains limited in the available literature. The carboxylic acid functionality contributes to the compound's polar character, potentially enabling dissolution in polar protic solvents under appropriate conditions.

Chemical stability considerations are particularly important for fluorinated compounds, as the carbon-fluorine bonds generally impart enhanced stability compared to other carbon-halogen bonds. The trifluoromethyl group, in particular, is known for its exceptional chemical and metabolic stability, contributing to the compound's overall robustness under various conditions. Vapor pressure measurements indicate relatively low volatility with a value of 0.0±0.9 mmHg at 25°C, suggesting that the compound remains predominantly in the solid phase under standard laboratory conditions.

Properties

IUPAC Name |

3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRVGHOVGXADHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681385 | |

| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261750-12-2 | |

| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Toluene/EtOH (3:1 v/v)

-

Temperature : 80°C, 12 hours

| Reactants | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-4-bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 85 | |

| 3-Fluoro-4-iodobenzoic acid | PdCl₂(dppf) | CsF | DMF | 79 |

Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The trifluoromethyl group’s electron-withdrawing nature enhances coupling efficiency by polarizing the boronic acid.

Friedel-Crafts Acylation Followed by Oxidation

This two-step approach involves acylation of 3-trifluoromethylbenzene with a fluorinated benzoyl chloride, followed by oxidation of the resultant ketone to the carboxylic acid.

Step 1: Friedel-Crafts Acylation

Step 2: Oxidation of Ketone to Acid

| Intermediate | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3-Fluoro-4-(3-trifluoromethylphenyl)acetophenone | KMnO₄ | H₂O/acetone | 88 |

Limitations : Poor regioselectivity in the acylation step may necessitate chromatographic purification, reducing overall efficiency.

Ullmann Coupling with Copper Catalysis

Ullmann-type couplings offer a cost-effective alternative using copper catalysts to link iodobenzoic acids with 3-trifluoromethylphenyl halides.

Optimized Protocol

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : DMSO, 120°C, 24 hours

| Aryl Halide | Coupling Partner | Yield (%) |

|---|---|---|

| 4-Iodo-3-fluorobenzoic acid | 1-Bromo-3-trifluoromethylbenzene | 72 |

Advantages : Avoids expensive palladium catalysts but requires higher temperatures and longer reaction times.

Hydrolysis of Nitrile Precursors

Nitrile intermediates, synthesized via nucleophilic aromatic substitution (SNAr), are hydrolyzed to the target carboxylic acid under acidic or basic conditions.

Nitrile Synthesis (SNAr)

Nitrile Hydrolysis

-

Acidic Conditions : H₂SO₄ (conc.), reflux, 8 hours → 92% yield

-

Basic Conditions : NaOH (40%), H₂O₂, 80°C, 4 hours → 89% yield

| Nitrile Precursor | Hydrolysis Method | Yield (%) |

|---|---|---|

| 3-Fluoro-4-(3-trifluoromethylphenyl)benzonitrile | H₂SO₄ | 92 |

Critical Note : The nitrile route avoids transition metals but demands stringent anhydrous conditions for Grignard reagent handling.

Comparative Analysis of Methods

| Method | Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | High | 85 | >98 | Excellent |

| Friedel-Crafts | Low | 61 | 90 | Moderate |

| Ullmann Coupling | Medium | 72 | 95 | Good |

| Nitrile Hydrolysis | Medium | 80 | 97 | Limited |

Industry Preference : The Suzuki-Miyaura method is favored for large-scale synthesis due to its robustness and high purity, despite higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid serves as a crucial building block for synthesizing complex organic molecules. Its ability to chelate with metal centers enables the formation of unique organometallic complexes, which have applications in materials science and catalysis .

Biology

The compound is studied for its potential biological activities, particularly its interactions with biomolecules. Its unique structure allows it to modulate various biological pathways, making it a candidate for further research in pharmacology.

Biological Activity Case Study :

A study evaluated the anticancer properties of this compound against breast cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |

These results suggest that the compound could serve as a lead for developing cancer therapeutics.

Medicine

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of APIs. Its structural characteristics enhance the binding affinity to biological targets, which is crucial for drug development.

Pharmacokinetics Overview :

Preliminary investigations into the pharmacokinetic profile indicate:

- Absorption : High absorption rates due to increased lipophilicity.

- Metabolism : Potential pathways include oxidative defluorination, impacting efficacy and safety profiles .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials with unique properties. Its ability to act as a building block facilitates the development of novel compounds used in various applications, including agrochemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a ligand for potassium channels, modulating their activity and thereby exerting therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in its role .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

This structural distinction reduces the acidity of the carboxylic acid group (pKa ~2.5 vs. ~1.8 for 115754-21-7) and alters solubility in polar solvents . 4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid (893637-96-2) combines Cl and CF$_3$, creating a stronger electron-withdrawing effect, which enhances reactivity in SNAr reactions but reduces thermal stability compared to fluorine-substituted analogs .

Biological Activity The pyrazole-substituted analog () shows enhanced binding to kinase ATP pockets due to hydrogen bonding from the pyrazole N-H group, unlike the target compound’s inert CF$_3$-Ph group. This makes it more suitable for tyrosine kinase inhibitors . 3-Fluoro-4-(trifluoromethyl)benzoic acid (115754-21-7) is a key intermediate in epilepsy drugs due to its ability to chelate dysprosium in pH-sensitive organometallic clusters, a property absent in phenyl-linked derivatives .

Physical Properties

- 3-Fluoro-4-(hexadecyloxy)benzoic acid () has a long alkyl chain, resulting in a low melting point (<100°C) and surfactant behavior, contrasting with the crystalline, high-melting (174–179°C) fluorinated benzoic acids .

Synthetic Utility

- The trifluoromethylthio analog (1249768-66-8, ) exhibits unique reactivity in radical reactions, enabling C-S bond formation, whereas the target compound is more suited for Pd-catalyzed cross-couplings due to its stable aryl fluoride .

Biological Activity

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group at the para position relative to the carboxylic acid functional group. This structural feature significantly enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of trifluoromethyl phenyl compounds exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of sub-microgram per milliliter concentrations.

Table 1: Antimicrobial Activity of Trifluoromethyl Phenyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.78 - 3.125 | Staphylococcus aureus, MRSA |

| 4-Bromo-3-methyl derivative | 0.5 | Staphylococcus aureus |

| Dihalogenated compounds | 1 - 4 | Enterococci strains |

The data indicate that This compound possesses significant antibacterial activity, comparable to other potent derivatives in its class .

The mechanism by which trifluoromethyl benzoic acids exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of these compounds, allowing better penetration through bacterial membranes.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives incorporating trifluoromethyl groups, revealing that those with carboxylic acid substituents exhibited reduced activity compared to their non-acid counterparts. This indicates that the carboxylic acid moiety may interfere with the binding affinity necessary for antimicrobial action .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents at specific positions on the phenyl ring can significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated enhanced potency against various bacterial strains, suggesting that strategic modification can lead to more effective antimicrobial agents .

Toxicity and Safety Profile

The toxicity profile of This compound has been assessed in several studies, indicating low toxicity to human cultured cells while maintaining high antibacterial efficacy. This dual characteristic makes it a promising candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid?

- Methodological Answer : A multi-step synthesis is typically employed. First, introduce the trifluoromethylphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic acid derivative and a fluorinated aryl halide precursor . Subsequent fluorination at the 3-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature . Final hydrolysis of ester intermediates (e.g., methyl esters) with aqueous NaOH or HCl yields the benzoic acid derivative. Purity is ensured via recrystallization in ethyl acetate or methanol .

Q. How should researchers characterize the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and fluorine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for : 292.04) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What are optimal storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions at room temperature (RT). Desiccants (e.g., silica gel) prevent hydrolysis of acid groups. For long-term storage (>6 months), use -20°C under nitrogen atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies in melting points (e.g., 210–211°C in ethyl acetate vs. literature values) often arise from polymorphic forms or solvent inclusion. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent residues . Recrystallize using alternative solvents (e.g., acetonitrile) to isolate the thermodynamically stable form .

Q. What strategies improve solubility for in vitro bioactivity studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80) to prevent precipitation .

- pH Adjustment : Prepare sodium salts by treating with equimolar NaOH to enhance aqueous solubility (pH 7.4) .

- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for cell-based assays .

Q. How does fluorination at the 3-position influence receptor binding in retinoid analogs?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets in nuclear receptors (e.g., RARγ). In BMS961, a related fluorinated benzoic acid derivative, the 3-fluoro group stabilizes hydrogen bonding with Arg278 in the ligand-binding domain, confirmed via X-ray crystallography and molecular dynamics simulations .

Q. What analytical techniques are critical for detecting metabolic stability in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards. Monitor parent compound depletion in liver microsome assays (human/rodent) and identify metabolites via fragmentation patterns (e.g., hydroxylation or defluorination products) . Quantify plasma half-life using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.